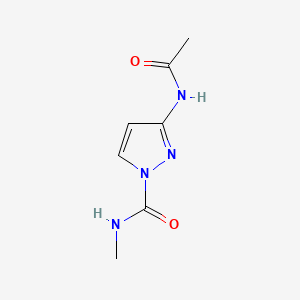
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is a biochemical compound with the molecular formula C24H25NO3S2 and a molecular weight of 439.59 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrene moiety and a methanethiosulfonate group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate typically involves the reaction of 1-pyrenebutyric acid with aminopropyl methanethiosulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the methanethiosulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research for labeling and detecting proteins.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it a valuable tool for labeling and detecting proteins in various biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrenebutyric Acid: Lacks the methanethiosulfonate group, making it less reactive towards thiol groups.
Aminopropyl Methanethiosulfonate: Lacks the pyrene moiety, reducing its utility in fluorescence-based assays.
N-(3-Methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide: A closely related compound with similar reactivity but different structural features.
Uniqueness
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, which provides both fluorescence properties and reactivity towards thiol groups. This dual functionality makes it particularly valuable in proteomics research and other scientific applications .
Propriétés
IUPAC Name |
N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWVVCHPGNCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)


![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

